2-Methoxy-5,8,11-trimethyl-6,12-dihydrobenzo[c][1,5]benzodiazocine 2-Methoxy-5,8,11-trimethyl-6,12-dihydrobenzo[c][1,5]benzodiazocine
Brand Name: Vulcanchem
CAS No.: 85021-22-3
VCID: VC0184430
InChI: InChI=1S/C18H22N2O/c1-13-5-7-17-14(9-13)11-19(2)18-8-6-16(21-4)10-15(18)12-20(17)3/h5-10H,11-12H2,1-4H3
SMILES: CC1=CC2=C(C=C1)N(CC3=C(C=CC(=C3)OC)N(C2)C)C
Molecular Formula: C18H22N2O
Molecular Weight: 282.4 g/mol

2-Methoxy-5,8,11-trimethyl-6,12-dihydrobenzo[c][1,5]benzodiazocine

CAS No.: 85021-22-3

Main Products

VCID: VC0184430

Molecular Formula: C18H22N2O

Molecular Weight: 282.4 g/mol

2-Methoxy-5,8,11-trimethyl-6,12-dihydrobenzo[c][1,5]benzodiazocine - 85021-22-3

CAS No. 85021-22-3
Product Name 2-Methoxy-5,8,11-trimethyl-6,12-dihydrobenzo[c][1,5]benzodiazocine
Molecular Formula C18H22N2O
Molecular Weight 282.4 g/mol
IUPAC Name 2-methoxy-5,8,11-trimethyl-6,12-dihydrobenzo[c][1,5]benzodiazocine
Standard InChI InChI=1S/C18H22N2O/c1-13-5-7-17-14(9-13)11-19(2)18-8-6-16(21-4)10-15(18)12-20(17)3/h5-10H,11-12H2,1-4H3
Standard InChIKey WAXKTXIWDWEWBK-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1)N(CC3=C(C=CC(=C3)OC)N(C2)C)C
Canonical SMILES CC1=CC2=C(C=C1)N(CC3=C(C=CC(=C3)OC)N(C2)C)C
PubChem Compound 849906
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator